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3-(Azetidine-1-carbonyl)benzoic acid
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Overview
Description
3-(Azetidine-1-carbonyl)benzoic acid is an organic compound featuring a benzoic acid moiety linked to an azetidine ring via a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidine-1-carbonyl)benzoic acid typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or aziridines.
Attachment of Carbonyl Group: The carbonyl group is introduced via acylation reactions, often using reagents like acyl chlorides or anhydrides.
Coupling with Benzoic Acid: The final step involves coupling the azetidine derivative with benzoic acid, which can be achieved through esterification or amidation reactions under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Types of Reactions:
Oxidation: The benzoic acid moiety can undergo oxidation reactions, potentially forming carboxylate derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylate salts or esters.
Reduction: Alcohol derivatives.
Substitution: Functionalized azetidine derivatives with varied substituents.
Scientific Research Applications
Chemistry: 3-(Azetidine-1-carbonyl)benzoic acid is used as a building block in organic synthesis, particularly in the creation of complex heterocyclic compounds and polymers .
Biology: In biological research, this compound is explored for its potential as a scaffold in drug design, particularly for developing inhibitors targeting specific enzymes or receptors .
Medicine: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, especially in the areas of anti-inflammatory and anticancer therapies .
Industry: In industrial applications, this compound is used in the synthesis of advanced materials, including polymers with specific mechanical or chemical properties .
Mechanism of Action
The mechanism of action of 3-(Azetidine-1-carbonyl)benzoic acid in biological systems involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to inhibit or modulate the activity of these targets. The benzoic acid moiety may enhance binding affinity through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group, used in peptide synthesis.
3-(Pyrrolidine-1-carbonyl)benzoic acid: Similar structure but with a pyrrolidine ring instead of azetidine, offering different reactivity and biological activity.
Uniqueness: 3-(Azetidine-1-carbonyl)benzoic acid stands out due to the unique combination of the azetidine ring and benzoic acid moiety, providing distinct chemical reactivity and potential biological activity. Its structural features allow for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
3-(Azetidine-1-carbonyl)benzoic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological implications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C₁₁H₁₁NO₃
Molecular Weight : 205.21 g/mol
IUPAC Name : this compound
Canonical SMILES : C1CN(C1)C(=O)C2=CC(=CC=C2)C(=O)O
The compound features an azetidine ring connected to a benzoic acid moiety via a carbonyl group, which contributes to its unique reactivity and interaction with biological targets.
This compound exhibits its biological activity primarily through interactions with various enzymes and receptors. The azetidine ring structure allows it to mimic natural substrates, facilitating inhibition or modulation of enzymatic activities. The benzoic acid component enhances binding affinity via hydrogen bonding and hydrophobic interactions, making it a candidate for drug development targeting specific biological pathways.
Enzyme Inhibition
Studies indicate that this compound may function as an enzyme inhibitor, particularly in pathways associated with protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). Preliminary evaluations suggest that the compound can enhance the activity of cathepsins B and L, which are crucial for cellular proteostasis .
Pharmacological Implications
The compound's structure suggests potential applications in pharmacology, particularly in developing therapeutic agents for diseases involving dysregulated enzymatic activity. Its ability to modulate key biological pathways positions it as a promising candidate for anti-inflammatory and anticancer therapies.
Comparative Analysis with Similar Compounds
To understand the unique aspects of this compound, it is beneficial to compare it with structurally related compounds:
Compound Name | Structural Features | Unique Biological Activity |
---|---|---|
Azetidine-2-carboxylic acid | Contains an azetidine ring | Used in peptide synthesis; toxic mimic of proline |
3-(Pyrrolidine-1-carbonyl)benzoic acid | Pyrrolidine ring instead of azetidine | Different reactivity and biological activity due to ring structure |
4-(Azetidine-2-carboxylic acid)phenol | Includes a phenolic group | Potentially different biological activities due to phenolic substitution |
This compound stands out due to its distinct combination of functional groups, providing varied chemical reactivity and potential applications across scientific fields.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, shedding light on the potential of this compound:
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-(azetidine-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C11H11NO3/c13-10(12-5-2-6-12)8-3-1-4-9(7-8)11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15) |
InChI Key |
PQHNINRHOJTMPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
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